3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline
CAS No.:
Cat. No.: VC14661642
Molecular Formula: C14H13ClF3N3
Molecular Weight: 315.72 g/mol
* For research use only. Not for human or veterinary use.
![3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline -](/images/structure/VC14661642.png)
Specification
Molecular Formula | C14H13ClF3N3 |
---|---|
Molecular Weight | 315.72 g/mol |
IUPAC Name | 3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]aniline |
Standard InChI | InChI=1S/C14H13ClF3N3/c15-10-7-8(19)5-6-12(10)21-11-4-2-1-3-9(11)13(20-21)14(16,17)18/h5-7H,1-4,19H2 |
Standard InChI Key | RCKKKROLSFGFDM-UHFFFAOYSA-N |
Canonical SMILES | C1CCC2=C(C1)C(=NN2C3=C(C=C(C=C3)N)Cl)C(F)(F)F |
Introduction
Chemical Structure and Molecular Properties
Core Structural Components
The compound’s architecture comprises two primary subunits:
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Aniline Derivative: A benzene ring substituted with a chlorine atom at the 3-position and an amine group (-NH₂) at the 4-position.
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Tetrahydroindazole System: A partially saturated indazole ring (containing two adjacent nitrogen atoms) fused to a cyclohexane ring, with a trifluoromethyl (-CF₃) group at the 3-position of the indazole.
The fusion of these subunits creates a rigid, planar framework that facilitates π-π stacking interactions and hydrogen bonding, critical for molecular recognition processes. The trifluoromethyl group introduces strong electron-withdrawing effects, polarizing adjacent bonds and enhancing electrophilicity at specific sites.
Molecular Descriptors and Physicochemical Data
Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₁₃ClF₃N₃ | |
Molecular Weight | 315.72 g/mol | |
IUPAC Name | 3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]aniline | |
SMILES Notation | C1CCC2=C(C1)C(=NN2C3=C(C=C(C=C3)N)Cl)C(F)(F)F | |
InChIKey | RCKKKROLSFGFDM-UHFFFAOYSA-N |
The compound’s logP (calculated) is estimated at 3.2, indicating moderate lipophilicity, while its topological polar surface area (TPSA) of 62.8 Ų suggests favorable membrane permeability. These properties position it as a candidate for further investigation in drug discovery pipelines.
Electronic and Steric Features
Electron-Withdrawing Effects
The chlorine and trifluoromethyl substituents exert significant electron-withdrawing effects:
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Chlorine (Cl): Induces inductive electron withdrawal, deactivating the aromatic ring toward electrophilic substitution while directing incoming nucleophiles to ortho/para positions.
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Trifluoromethyl (-CF₃): A strong meta-directing group that stabilizes adjacent positive charges through hyperconjugation, further enhancing electrophilic character.
These features collectively increase the compound’s reactivity in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, which are pivotal in constructing complex pharmacophores.
Conformational Analysis
The tetrahydroindazole system adopts a boat-like conformation due to partial saturation of the six-membered ring. This conformation minimizes steric strain between the trifluoromethyl group and the adjacent nitrogen atoms. Density functional theory (DFT) calculations predict an energy barrier of ~12 kcal/mol for ring inversion, suggesting moderate flexibility at physiological temperatures.
Reactivity and Synthetic Utility
Electrophilic Aromatic Substitution
Despite the deactivating effects of its substituents, the aniline moiety remains susceptible to electrophilic attack at the para position relative to the amine group. For example, nitration reactions yield a nitro derivative, which can be reduced to a primary amine for further functionalization.
Nucleophilic Displacement
The chlorine atom at the 3-position serves as a leaving group in nucleophilic aromatic substitution (NAS) reactions. Under basic conditions, it can be replaced by nucleophiles such as methoxide (-OCH₃) or thiols (-SH), enabling modular derivatization.
Hydrogen Bonding Capacity
The amine group participates in hydrogen bonding with biological targets, such as enzyme active sites or receptor pockets. This interaction is critical for achieving high binding affinity and selectivity in drug-receptor complexes.
Comparative Analysis of Structural Analogues
To contextualize the compound’s uniqueness, the following table contrasts it with structurally related molecules:
Compound Name | Key Features | Distinguishing Attributes |
---|---|---|
3-Chloro-4-(trifluoromethyl)-1H-indazole | Lacks the tetrahydroindazole ring system | Reduced conformational flexibility |
4-Chloro-3-(trifluoromethyl)aniline | Simpler structure without indazole fusion | Absence of heterocyclic nitrogen atoms |
5-Chloro-2-(3-trifluoromethylindazolyl)aniline | Varied substitution pattern on indazole | Altered electronic distribution |
The fusion of the tetrahydroindazole system in 3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline confers distinct steric and electronic advantages over its analogues, particularly in modulating binding kinetics and metabolic stability.
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